molecular formula C9H10N2O2 B1391687 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1176714-94-5

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1391687
M. Wt: 178.19 g/mol
InChI Key: IZKPTNINVYYROO-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (5-AM2M-2H-1,4-BX3(4H)-O) is a novel benzoxazinone compound that has been studied for its potential use in scientific research. It is a bicyclic heterocyclic compound with a molecular formula of C8H7NO2 and a molecular weight of 151.15 g/mol. 5-AM2M-2H-1,4-BX3(4H)-O is a white crystalline solid with a melting point of 168-170°C. It is insoluble in water, but soluble in organic solvents.

Scientific Research Applications

Allelochemicals in Agriculture

Compounds with a 1,4-benzoxazin-3(4H)-one skeleton, such as DIBOA and DIMBOA found in the Poaceae family, exhibit significant biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. Such properties highlight their potential utility in agronomy, particularly as natural herbicides or pest control agents. Methods for their synthetic obtention and degradation experiments are also of interest for agricultural applications (Macias et al., 2006).

Ecological Role and Pharmaceutical Development

The benzoxazinone class, including DIBOA and DIMBOA, has a significant ecological role. They serve as leads for natural herbicide models and are crucial in chemical defense mechanisms. Their simple chemical structure and versatility also make them promising sources for developing bioactive compounds in pharmaceuticals (Macias et al., 2009).

Antimicrobial and Antioxidant Applications

Benzoxazinyl pyrazolone arylidenes derived from 1,4-benzoxazin-3(4H)-one have shown potent antimicrobial and antioxidant properties. This indicates their potential use in treating microbial infections and diseases involving oxidative stress (Sonia et al., 2013).

Antifungal Activity

Some derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit antifungal activity, particularly against agricultural fungi. This highlights their potential as antifungal agents in crop protection (Śmist et al., 2016).

Serotonin Receptor Antagonists

Benzoxazinone derivatives have been identified as potent serotonin receptor antagonists. This suggests their potential application in treating disorders like depression or anxiety (Bromidge et al., 2010).

properties

IUPAC Name

5-amino-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-9(12)11-8-6(10)3-2-4-7(8)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPTNINVYYROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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